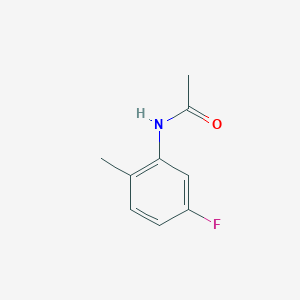

N-Acetyl 5-fluoro-2-methylaniline

Descripción general

Descripción

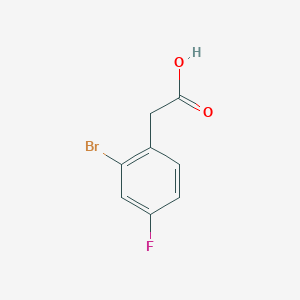

“N-Acetyl 5-fluoro-2-methylaniline” is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol. It is a derivative of 5-fluoro-2-methylaniline .

Synthesis Analysis

The synthesis of anilines, such as “N-Acetyl 5-fluoro-2-methylaniline”, can involve various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . Enzymatic synthesis of fluorinated compounds has also been reported, with two main strategies: direct formation of C-F bonds to obtain fluorine-containing compounds, and synthesis of complex fluorinated compounds from simple fluorine-containing modules .Molecular Structure Analysis

The molecular structure of “N-Acetyl 5-fluoro-2-methylaniline” can be analyzed using spectroscopic techniques. The compound has a fluorine atom at the C-5 position . Further analysis can be done using techniques like FT-IR, FT-Raman, UV–vis, and NMR .Chemical Reactions Analysis

The chemical reactions involving “N-Acetyl 5-fluoro-2-methylaniline” can be complex and involve various pathways. For instance, the synthesis of anilines can involve uncatalyzed reactions, palladium-catalyzed methods, and reactions of ammonia equivalents .Physical And Chemical Properties Analysis

“N-Acetyl 5-fluoro-2-methylaniline” is a compound with a molecular weight of 167.18 g/mol. More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Medicine: Drug Synthesis and Development

N-Acetyl 5-fluoro-2-methylaniline: is utilized in the pharmaceutical industry for the synthesis of various drugs. Its acetylated form can serve as a building block in the creation of compounds with potential therapeutic effects. For instance, it may be involved in the development of novel analgesics or anti-inflammatory agents due to its structural similarity to known pharmacophores .

Agriculture: Pesticide and Herbicide Chemistry

In agriculture, N-Acetyl 5-fluoro-2-methylaniline could be a precursor in the synthesis of pesticides and herbicides. Its chemical structure allows for the creation of compounds that can disrupt the life cycle of pests and weeds, thereby protecting crops and improving yields .

Materials Science: Polymer and Resin Production

This compound may play a role in materials science, particularly in the production of polymers and resins. Its incorporation into polymer chains can impart unique properties such as resistance to degradation, thermal stability, and improved mechanical strength .

Environmental Science: Pollutant Degradation

N-Acetyl 5-fluoro-2-methylaniline: might be studied for its ability to degrade environmental pollutants. Researchers could explore its role in breaking down toxic substances in soil and water, contributing to environmental cleanup efforts .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, derivatives of N-Acetyl 5-fluoro-2-methylaniline can be used as standards or reagents in chromatographic and spectroscopic methods. They help in the quantification and identification of substances within complex mixtures .

Pharmacology: Metabolic Pathway Analysis

The compound’s role in pharmacology includes the study of its metabolic pathways. Understanding how it is metabolized in the body can provide insights into drug design and the prediction of drug-drug interactions .

Biochemistry: Enzyme Interaction Studies

N-Acetyl 5-fluoro-2-methylaniline: can be used in biochemistry for enzyme interaction studies. It may act as a substrate or inhibitor for various enzymes, helping to elucidate their mechanisms of action and influence on metabolic processes .

Industrial Processes: Chemical Manufacturing

Finally, in industrial chemical processes, this compound can be involved in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity and structural features make it a valuable intermediate in diverse chemical reactions .

Safety And Hazards

Propiedades

IUPAC Name |

N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGBILCTZUOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393292 | |

| Record name | N-Acetyl 5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-fluorotoluene | |

CAS RN |

366-49-4 | |

| Record name | N-(5-Fluoro-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl 5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)